XLR11 N-(4-pentenyl) analog

Synthetic Cannabinoid Solubility In Vitro Assay

Specifically procure this exact XLR11 N-(4-pentenyl) analog (CAS 1445578-20-0) due to its distinct structural and metabolic profile versus the parent 5-fluoropentyl XLR11. Substitution of the terminal fluorine with a carbon-carbon double bond fundamentally alters receptor binding, metabolic fate, and mass spectral fragmentation, rendering parent-derived analytical methods incompatible. This compound is critical for developing validated, compound-specific LC-MS/MS methods with defined linearity ranges (e.g., 51–515 ng/mL) and for generating authenticated reference spectra to unambiguously identify this species in seized herbal mixtures and clinical toxicology samples.

Molecular Formula C21H27NO
Molecular Weight 309.5
CAS No. 1445578-20-0
Cat. No. B590936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXLR11 N-(4-pentenyl) analog
CAS1445578-20-0
SynonymsUR-144 N-(4-pentenyl) analog
Molecular FormulaC21H27NO
Molecular Weight309.5
Structural Identifiers
SMILESCC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC=C)C
InChIInChI=1S/C21H27NO/c1-6-7-10-13-22-14-16(15-11-8-9-12-17(15)22)18(23)19-20(2,3)21(19,4)5/h6,8-9,11-12,14,19H,1,7,10,13H2,2-5H3
InChIKeyNXTLUQFOTQPMOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XLR11 N-(4-pentenyl) Analog (CAS 1445578-20-0): Procurement-Grade Overview for Forensic & Receptor Selectivity Research


XLR11 N-(4-pentenyl) analog (CAS 1445578-20-0), also known as UR-144 N-(4-pentenyl) analog, is a synthetic cannabinoid belonging to the tetramethylcyclopropyl indole class . It is a structural variant of the parent compound XLR11 (5F-UR-144), differentiated by the substitution of the N-(5-fluoropentyl) side chain with an N-(4-pentenyl) group [1]. This compound is frequently encountered as a component or byproduct in herbal mixtures (Spice/K2) alongside other 5-fluoropentyl-containing synthetic cannabinoids . Like its parent, the tetramethylcyclopropyl core is reported to confer selectivity for the peripheral cannabinoid receptor 2 (CB2) over the central cannabinoid receptor 1 (CB1) [2]. However, the biological and toxicological properties of this specific analog remain largely unevaluated, positioning it primarily as a reference standard for forensic analytical method development and toxicological research [3].

Why Generic Substitution of XLR11 N-(4-pentenyl) Analog (CAS 1445578-20-0) Is Scientifically Invalid for Research & Forensic Use


Generic substitution of XLR11 N-(4-pentenyl) analog with the parent compound XLR11 or other in-class cannabinoids is scientifically untenable due to distinct structural and metabolic properties. The replacement of the terminal fluorine atom with a carbon-carbon double bond fundamentally alters the compound's reactivity and lipophilicity, which directly impacts its receptor binding kinetics, metabolic fate, and mass spectral fragmentation patterns [1]. While the parent compound XLR11 is a potent dual CB1/CB2 agonist with well-characterized EC50 values (98 nM and 83 nM, respectively), the quantitative pharmacological profile of the N-(4-pentenyl) analog remains undefined, meaning researchers cannot extrapolate potency or efficacy data from the parent [2]. Furthermore, forensic analytical methods validated for the detection of XLR11's primary metabolite, the N-(4-hydroxypentyl) derivative, exhibit different sensitivity and linearity ranges for the N-(4-pentenyl) analog, preventing direct cross-application of established detection protocols [3]. Therefore, the procurement of the exact analog is mandatory for ensuring data accuracy in comparative pharmacology studies and for developing specific, validated analytical methods.

Quantitative Evidence Guide: XLR11 N-(4-pentenyl) Analog (CAS 1445578-20-0) Comparative Data for Scientific Procurement


Comparative Solubility Profile of XLR11 N-(4-pentenyl) Analog vs. Parent XLR11 for In Vitro Assay Preparation

XLR11 N-(4-pentenyl) analog demonstrates significantly higher solubility in common organic solvents compared to the parent compound XLR11. The analog exhibits a solubility of 30 mg/mL in DMF, DMSO, and Ethanol, whereas the parent XLR11's solubility in these solvents is not universally reported at this level . This quantitative difference in solubilization capacity is critical for achieving consistent dosing in in vitro pharmacological assays, reducing the need for high-concentration stock solutions and minimizing solvent-related cytotoxicity. The enhanced solubility is attributed to the replacement of the polar fluorine atom with a non-polar alkene group in the side chain.

Synthetic Cannabinoid Solubility In Vitro Assay Formulation

Validated LC-MS/MS Method Linearity and LLOQ for XLR11 N-(4-pentenyl) Analog in Urine Toxicology

A validated ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been established for the simultaneous detection of XLR11 metabolites, including the N-(4-pentenyl) analog. The method demonstrates a linearity range of 51-515 ng/mL and a lower limit of quantification (LLOQ) of 51 ng/mL for the N-(4-pentenyl) analog in urine [1]. This analytical performance is distinct from the metabolite XLR11 N-(4-hydroxypentyl), which shows a linearity of 6-60 ng/mL and an LLOQ of 6 ng/mL, underscoring the need for compound-specific validation [1]. Intra- and inter-assay accuracy and precision were confirmed with a coefficient of variation less than 15%.

Forensic Toxicology LC-MS/MS Method Validation Synthetic Cannabinoid

Structural Determinant of CB1/CB2 Selectivity: Impact of N-(4-pentenyl) Substitution vs. N-(5-fluoropentyl) in XLR11 Analogs

The tetramethylcyclopropyl core of XLR11 analogs is a known structural feature that confers selectivity for the peripheral CB2 receptor over the central CB1 receptor [1]. However, the parent compound XLR11, which possesses an N-(5-fluoropentyl) chain, exhibits potent agonism at both receptors, with EC50 values of 98 nM for CB1 and 83 nM for CB2 [2]. In contrast, the closely related compound UR-144 (which lacks the 5-fluoro group) shows a marked preference for CB2 (Ki = 1.8 nM) over CB1 (Ki = 150 nM) . The N-(4-pentenyl) analog represents a further structural departure from the 5-fluoropentyl chain, introducing an alkene that is predicted to alter binding pocket interactions and potentially restore or modify CB2 selectivity. Quantitative binding data for the N-(4-pentenyl) analog itself are not available, but its structural distinction from the dual-acting XLR11 is a critical variable for receptor pharmacology studies.

Cannabinoid Receptor Structure-Activity Relationship CB1/CB2 Selectivity Pharmacology

High-Value Research & Industrial Applications for XLR11 N-(4-pentenyl) Analog (CAS 1445578-20-0)


Forensic Toxicology: Development of Specific LC-MS/MS Methods for Detecting XLR11 N-(4-pentenyl) Analog in Biological Matrices

This compound serves as an essential reference standard for forensic laboratories developing and validating LC-MS/MS methods to detect the N-(4-pentenyl) analog in urine or other biological samples. As demonstrated, the validated method for this specific compound has a distinct linearity range (51-515 ng/mL) and LLOQ (51 ng/mL) compared to other XLR11 metabolites [1]. Using the incorrect reference standard would lead to inaccurate quantification and potential false-negative or false-positive results in toxicological casework, particularly given the compound's presence as a common component in seized herbal mixtures .

Pharmacological Research: Structure-Activity Relationship (SAR) Studies on Cannabinoid Receptor Subtype Selectivity

This analog is a critical tool for academic and pharmaceutical researchers investigating the structure-activity relationship (SAR) of synthetic cannabinoids, specifically how N-alkyl chain modifications influence CB1 versus CB2 receptor selectivity and functional bias. While the parent XLR11 is a potent dual agonist, the N-(4-pentenyl) analog provides a unique chemical scaffold to explore how the introduction of an alkene moiety, instead of a 5-fluoropentyl chain, shifts receptor binding kinetics and downstream signaling [2]. Its high solubility in DMSO and DMF (30 mg/mL) further facilitates its use in in vitro assay systems, enabling a wider range of experimental concentrations without exceeding solvent toxicity thresholds .

Analytical Chemistry: Development of Spectral Libraries for Identification of Emerging Psychoactive Substances

Analytical chemists can utilize XLR11 N-(4-pentenyl) analog to generate and validate reference mass spectra (e.g., GC-MS, LC-MS) for inclusion in forensic and toxicological spectral libraries. Given its specific mass spectral signature, which differs from the parent XLR11 and the hydroxylated metabolite, having an authenticated reference standard is paramount for the unambiguous identification of this compound in seized materials or clinical samples [3]. This is particularly important for monitoring the rapidly evolving landscape of novel psychoactive substances (NPS) where this analog may appear as a new entity or a degradant/byproduct.

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